molecular formula C25H37NO2 B1663688 (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide CAS No. 390824-20-1

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

Cat. No. B1663688
CAS RN: 390824-20-1
M. Wt: 383.6 g/mol
InChI Key: FZNNBSHTNRBBBD-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide, commonly known as FMA, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. FMA is a member of the N-acyl ethanolamine family of compounds and has been shown to have a range of therapeutic applications.

Scientific Research Applications

Eicosanoids and Inflammation

Eicosanoids, derived from arachidonic acid, play pivotal roles in inflammation, cell proliferation, adhesion, migration, angiogenesis, vascular permeability, and inflammatory responses. These bioactive lipids are significant in understanding the control of physiological and pathological processes in diseases, including cancer. The metabolism of arachidonic acid through pathways like cyclooxygenase, lipoxygenase, and P450 epoxygenase generates 2-series eicosanoids, crucial in these processes. The role of prostanoids and lipoxygenase-derived eicosanoids in tumor development and progression is particularly noteworthy, emphasizing their influence on cell proliferation, migration, and the inflammatory process (Gomes, Souza Felipe da Costa, & Colquhoun, 2018).

Omega-3 Polyunsaturated Fatty Acids and Metabolic Disorders

Omega-3 polyunsaturated fatty acids (PUFAs) are metabolized into bioactive lipids with powerful biofunctions. The metabolites of eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and n-3 docosapentaenoic acid (n-3 DPA) have recently garnered attention for their potential in treating metabolic disorders. The focus has been on their anti-inflammatory effects, but studies have also explored their direct impacts on cells in the pancreas, liver, adipose tissue, skeletal muscle, and endothelium. Understanding the functions of metabolites derived from ω-3 PUFAs, apart from the acids themselves, could offer new perspectives in treating diseases like diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis (Duan, Song, Zhang, & Wang, 2021).

Sulfonamides and Drug Development

Sulfonamides incorporate the primary sulfonamide moiety, a structural component prevalent in many clinically used drugs. This class of compounds is essential for developing novel drugs targeting various medical conditions. Some sulfonamides act as carbonic anhydrase inhibitors (CAIs), showing promising results in treating conditions like glaucoma and cancer. The constant need for new sulfonamides, especially those acting as selective antiglaucoma drugs or antitumor agents, highlights the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) offers a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives are valuable for producing various products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The potential of HMF as a major source of carbon and hydrogen for 21st-century chemistry underscores the importance of further research and development in this field (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNNBSHTNRBBBD-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

CAS RN

390824-20-1
Record name (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390824-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Reactant of Route 2
Reactant of Route 2
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Reactant of Route 3
Reactant of Route 3
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Reactant of Route 4
Reactant of Route 4
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Reactant of Route 5
Reactant of Route 5
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Reactant of Route 6
Reactant of Route 6
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.